1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a 2-fluorophenyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring. The fluorine atom at the 2-position of the phenyl ring enhances electronic effects (e.g., electron-withdrawing properties) and modulates lipophilicity, which can influence solubility and biological activity .
Pyrazole-carboxylic acids are widely used as intermediates in pharmaceuticals and agrochemicals due to their versatile reactivity. For example, derivatives like 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid () are key scaffolds in antifungal agents , while 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid () is utilized in drug discovery for its structural adaptability .
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-7-8(11(15)16)6-14(13-7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) |
InChI Key |
ZCZUPCVKKLCWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 3-methyl-1H-pyrazole.
Reaction Conditions: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation steps.
Industrial Production: Industrial methods may involve the use of catalysts such as palladium or nickel to enhance reaction efficiency and yield. .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include substituted pyrazoles, alcohols, and ketones
Scientific Research Applications
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It may inhibit the activity of certain enzymes, leading to reduced production of inflammatory mediators.
Effects: The overall effect is a reduction in inflammation and potential therapeutic benefits in inflammatory diseases
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-carboxylic acids:
Notes:
- Solubility : The 2-fluorophenyl derivative likely exhibits lower aqueous solubility compared to the oxolane-containing analog due to reduced polarity .
- Bioactivity : Chlorophenyl derivatives (e.g., ) may display enhanced stability and receptor-binding affinity compared to fluorophenyl analogs, as chlorine’s larger atomic radius increases hydrophobic interactions .
Biological Activity
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid, which enhances its lipophilicity and stability, making it suitable for various medicinal applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be represented as follows:
Antimicrobial Activity
Research indicates that 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains, although specific data on its efficacy compared to standard antimicrobial agents is still needed.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have indicated that derivatives of pyrazole compounds often display cytotoxic effects.
In a study evaluating various pyrazole derivatives, the compound showed promising results with GI50 values indicating potential for further development as an anticancer agent. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | COX-2 | TBD | |
| Pyrazole-linked thiourea derivatives | CDK2 | 25 nM |
Studies suggest that the presence of the fluorophenyl group may enhance the compound's anti-inflammatory activity by improving binding affinity to these enzymes.
Case Studies and Research Findings
Recent advancements in drug design highlight the potential of pyrazole compounds in therapeutic applications. For instance:
- A study by Bouabdallah et al. demonstrated significant cytotoxic potential for pyrazole derivatives against Hep-2 cancer cells.
- Wei et al. reported that certain pyrazole derivatives inhibited A549 cell growth effectively, indicating their promise as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
